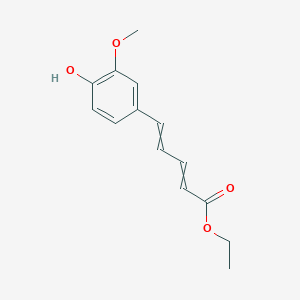
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the saturated ester.
Substitution: The major products depend on the substituent introduced, such as alkyl ethers or other functionalized esters.
Scientific Research Applications
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The conjugated diene system can undergo reactions that modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Ethyl 5-(4-hydroxy-3-methoxyphenyl)pentanoate
Uniqueness
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this feature and may have different properties and applications.
Properties
CAS No. |
122309-66-4 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(16)7-5-4-6-11-8-9-12(15)13(10-11)17-2/h4-10,15H,3H2,1-2H3 |
InChI Key |
PUJCEZJWDNZNSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















